N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide
Description
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a propanamide group attached to the pyrimidine ring.
Properties
IUPAC Name |
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-4-13(22)19-16-14(10(3)21)9(2)18-15(20-16)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBXVQYAWBTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=C1C(=O)C)C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the following steps:
Acylation: 5-acetyl-4-aminopyrimidines are acylated using carboxylic anhydrides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors for the acylation and cyclization steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazine: Studied for its potential therapeutic applications.
Uniqueness
N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide is unique due to its specific structural features, such as the presence of the acetyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
